molecular formula C10H12FNO3 B8604940 3-fluoro-N,4-dimethoxy-N-methylbenzamide

3-fluoro-N,4-dimethoxy-N-methylbenzamide

Cat. No.: B8604940
M. Wt: 213.21 g/mol
InChI Key: HNLGLBKKILFOEU-UHFFFAOYSA-N
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Description

3-Fluoro-N,4-dimethoxy-N-methylbenzamide is a fluorinated benzamide derivative characterized by a fluorine atom at the 3-position, two methoxy groups (at the 4-position and N-methyl), and a benzamide backbone. Key properties include:

  • Molecular formula: C₁₁H₁₄FNO₃.
  • Functional groups: Fluorine (electron-withdrawing), methoxy (electron-donating), and N-methylamide.
  • Potential applications: Intermediate in pharmaceuticals or agrochemicals due to tunable electronic and steric properties.

Properties

Molecular Formula

C10H12FNO3

Molecular Weight

213.21 g/mol

IUPAC Name

3-fluoro-N,4-dimethoxy-N-methylbenzamide

InChI

InChI=1S/C10H12FNO3/c1-12(15-3)10(13)7-4-5-9(14-2)8(11)6-7/h4-6H,1-3H3

InChI Key

HNLGLBKKILFOEU-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)OC)F)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Packing and Isostructurality

Fluorinated benzamidines and benzamides exhibit isostructurality when substituents occupy equivalent positions. For example:

  • (Z)-3-Fluoro-N′-(4-fluorophenyl)benzimidamide and (Z)-4-Fluoro-N′-(4-fluorophenyl)benzimidamide are isostructural due to N–H⋯F hydrogen bonds and C–H⋯π interactions stabilizing their crystal lattices .
  • 3-Fluoro-N,4-dimethoxy-N-methylbenzamide lacks the amidine group but shares fluorine and methoxy substituents. The N-methyl and methoxy groups likely disrupt isostructurality compared to simpler fluorinated benzamidines, favoring unique packing motifs.
Table 1: Crystal Packing and Intermolecular Interactions
Compound Key Interactions Isostructural Pair Reference
(Z)-3-Fluoro-N′-(4-FP)benzimidamide N–H⋯F, C–H⋯π (Z)-4-Fluoro-N′-(4-FP)benzimidamide
3-Fluoro-N,4-dimethoxy-N-methylbenzamide C–H⋯O (methoxy), N–Me⋯F (weak) None reported

(FP = fluorophenyl)

NMR Chemical Shifts and Electronic Effects

Fluorine and methoxy substituents significantly influence NMR profiles:

  • 3-Fluoro-N,N-dimethylaniline : The meta-fluorine in 3-fluoro-N,N-dimethylaniline causes downfield shifts in adjacent carbons (¹³C NMR: δ ~115–125 ppm) .
  • N,4-Dimethoxy-N-methylbenzamide : Methoxy groups at C4 and N-methyl result in distinct ¹H NMR signals (δ 3.3–3.8 ppm for OCH₃ and NCH₃) .
  • 3-Fluoro-N,4-dimethoxy-N-methylbenzamide : Expected ¹⁹F NMR signal near δ -110 to -120 ppm (meta-fluorine), with methoxy groups deshielding adjacent protons.
Table 2: NMR Data Comparison
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) ¹⁹F NMR (δ, ppm) Reference
3-Fluoro-N,N-dimethylaniline N-Me: ~3.0, Ar-H: 6.5–7.2 C-F: ~162 -112
N,4-Dimethoxy-N-methylbenzamide OCH₃: 3.84, NCH₃: 3.48 C=O: ~167, OCH₃: ~56
3-Fluoro-N,4-dimethoxy-N-methylbenzamide* OCH₃: ~3.8, NCH₃: ~3.3 C-F: ~160, C=O: ~165 -115 Inferred

*Predicted based on analogs

Table 3: Physicochemical Properties
Compound logP (Predicted) Solubility (mg/mL) Key Applications Reference
DEET 2.0 50 (water) Insect repellent
BI76263 2.5 10 (DMSO) Pharmaceutical intermediate
3-Fluoro-N,4-dimethoxy-N-methylbenzamide 1.5 20 (DMSO) Research chemical Inferred

Q & A

Q. How can researchers optimize the synthesis of 3-fluoro-N,4-dimethoxy-N-methylbenzamide to maximize yield and purity?

  • Methodological Answer : Optimization involves systematic variation of reaction parameters. For benzamide derivatives, key factors include:
  • Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate amide bond formation but risk side reactions like hydrolysis. Lower temperatures (25–40°C) are preferable for sensitive intermediates .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of amines, while dichloromethane or THF may reduce side-product formation .
  • Catalysts : Use coupling agents like HATU or EDCI to activate carboxylic acids, improving reaction efficiency .
  • Workup : Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) ensures high purity .

Q. What analytical techniques are essential for confirming the structural integrity of 3-fluoro-N,4-dimethoxy-N-methylbenzamide?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluorine at C3, methoxy at C4) and N-methylation. Aromatic proton splitting patterns distinguish regioisomers .
  • Mass Spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., C11_{11}H13_{13}FNO3_3) and detects impurities .
  • HPLC-PDA : Quantifies purity (>95%) and identifies byproducts (e.g., unreacted starting materials) .

Advanced Research Questions

Q. How should researchers address contradictory data arising from different synthetic routes for 3-fluoro-N,4-dimethoxy-N-methylbenzamide?

  • Methodological Answer : Contradictions (e.g., variable yields, unexpected byproducts) require:
  • Mechanistic Analysis : Use DFT calculations to model reaction pathways and identify intermediates prone to degradation or side reactions .
  • In Situ Monitoring : Techniques like ReactIR or LC-MS track reaction progress in real time, revealing kinetic bottlenecks .
  • Comparative Studies : Replicate methods from literature (e.g., acyl chloride vs. direct coupling) under controlled conditions to isolate variables (e.g., moisture sensitivity) .

Q. What computational strategies predict the biological activity of 3-fluoro-N,4-dimethoxy-N-methylbenzamide against enzyme targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases, GPCRs). Fluorine’s electronegativity and methoxy’s steric effects influence binding affinity .
  • QSAR Modeling : Train models on analogs (e.g., ’s chloro-fluorophenyl benzamides) to correlate substituent patterns with IC50_{50} values .
  • MD Simulations : Assess target-ligand complex stability over 100+ ns trajectories (AMBER/CHARMM force fields) .

Q. What protocols ensure safe handling and hazard mitigation during the synthesis of 3-fluoro-N,4-dimethoxy-N-methylbenzamide?

  • Methodological Answer :
  • Hazard Assessment : Follow ACS guidelines () to evaluate risks of reagents (e.g., acyl chlorides: corrosive; fluorinated intermediates: potential mutagens).
  • Ventilation : Use fume hoods for volatile solvents (dichloromethane, THF) and fluorinated byproducts .
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Store intermediates under inert atmosphere if unstable .

Q. How can researchers elucidate the metabolic stability of 3-fluoro-N,4-dimethoxy-N-methylbenzamide in preclinical studies?

  • Methodological Answer :
  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Fluorine and methoxy groups may reduce CYP450-mediated oxidation .
  • Metabolite ID : Use UPLC-QTOF to detect phase I/II metabolites (e.g., demethylation, glucuronidation) .
  • Plasma Stability : Assess compound integrity in plasma (37°C, 24h) to predict bioavailability .

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